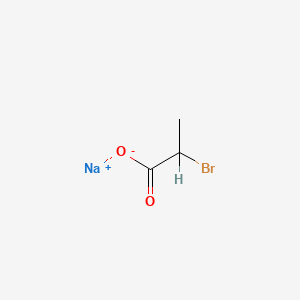

Sodium 2-bromopropionate

Description

Contextualization within Halogenated Carboxylate Chemistry

Halogenated carboxylic acids and their salts, such as sodium 2-bromopropionate, are a class of organic compounds characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the carbon framework of a carboxylic acid. wikipedia.org The inclusion of a halogen atom, in this case, bromine at the alpha position to the carboxyl group, significantly influences the molecule's reactivity. ucalgary.cachemistrysteps.com

The carbon-bromine bond is a key feature, making the alpha-carbon susceptible to nucleophilic attack, where the bromine atom acts as a good leaving group. adpharmachem.com This reactivity is fundamental to the use of α-halo carboxylic acids as potent alkylating agents in organic synthesis. wikipedia.org The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids, underscoring the importance of this class of compounds in synthetic chemistry. ucalgary.cachemistrysteps.com

Furthermore, recent research has explored the application of halogenated carboxylates in materials science, particularly in the development of organic anodes for sodium-ion batteries. nih.gov Studies have shown that the nature of the halogen atom can impact the electrochemical performance of these materials. nih.gov For instance, fluorinated carboxylates have demonstrated high specific capacity and long cycle life, suggesting that the strategic incorporation of halogens can be an effective approach to developing high-performance organic electrode materials. nih.gov

Significance as a Precursor and Reagent in Complex Molecular Synthesis

The primary utility of this compound in advanced chemical research lies in its role as a versatile precursor and reagent. adpharmachem.com Its ability to introduce the 2-bromopropionate moiety into more complex molecular structures is a cornerstone of its application. adpharmachem.com This is primarily achieved through nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles. adpharmachem.com

A significant application of this compound is in the synthesis of arylpropionic acids, a class of compounds known for their anti-inflammatory properties. In these syntheses, this compound is reacted with aryl magnesium halides (Grignard reagents). This coupling reaction, for example, has been used to produce 2-(2-fluoro-4-biphenylyl)propionic acid with high yields. google.com

The synthesis of this compound itself is a straightforward process, typically involving the neutralization of 2-bromopropionic acid with a sodium base, such as sodium hydroxide (B78521) or sodium methoxide (B1231860). google.com The choice of base and reaction conditions can influence the yield and purity of the final product. google.com

Beyond its use in forming carbon-carbon bonds, the reactivity of the 2-bromo group also allows for its conversion into other functional groups. For instance, reaction with sodium hydroxide can yield 2-hydroxypropanoic acid. This versatility makes it a valuable tool for chemists seeking to build complex molecular architectures.

Overview of Current Research Trajectories

Current research continues to leverage the unique properties of this compound and related halogenated compounds in diverse and innovative ways. One major area of focus remains its application in organic synthesis, particularly for the creation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). adpharmachem.com Its role as a building block for agrochemicals, including herbicides and pesticides, is also an area of ongoing development. adpharmachem.com

In the realm of polymer chemistry, this compound and its derivatives are being explored for the synthesis of specialty polymers. adpharmachem.com The bromine atom can facilitate post-polymerization modifications, such as atom-transfer radical polymerization (ATRP), enabling the creation of polymers with tailored properties.

Moreover, the fundamental reactivity of this compound continues to be a subject of study. For example, kinetic studies of its reaction with thiosulphate ions in aqueous solutions provide insights into the reaction mechanisms and the influence of solvent properties on reaction rates. These fundamental investigations are crucial for optimizing synthetic protocols and expanding the compound's utility.

Another emerging research direction is the exploration of decarboxylative halogenation, a process that converts carboxylic acids into organic halides. acs.org While not a direct application of this compound, this field highlights the broader importance of the interplay between carboxyl and halide functionalities in organic chemistry. acs.org

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEFSTXHZRGAIH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972470 | |

| Record name | Sodium 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56985-74-1 | |

| Record name | Propionic acid, 2-bromo-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-bromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Sodium 2 Bromopropionate

Classic Synthetic Routes to Sodium 2-Bromopropionate

The primary and most direct method for synthesizing this compound is through the neutralization of its corresponding acid, 2-bromopropionic acid. adpharmachem.com This acid-base reaction forms the sodium salt and water. The choice of base and reaction conditions can be tailored to specific experimental needs.

Neutralization of 2-Bromopropionic Acid

The neutralization of 2-bromopropionic acid is a fundamental acid-base reaction that yields this compound. Various bases can be employed for this purpose, each with specific advantages depending on the desired purity, yield, and subsequent application of the product. Common bases include sodium hydroxide (B78521), sodium methoxide (B1231860), sodium tert-butoxide, and sodium carbonate. adpharmachem.comgoogle.com

A well-documented method for the preparation of this compound involves the use of methanolic sodium methoxide. In this procedure, a solution of 2-bromopropionic acid in anhydrous methanol (B129727) is treated with an equivalent amount of sodium methoxide in methanol. google.com The reaction is typically conducted at a cooled temperature, such as 0-5°C, to minimize potential side reactions. Following the addition, the mixture is stirred for a brief period at room temperature to ensure the reaction goes to completion. The methanol is then removed under reduced pressure, and the resulting solid residue is finely ground and dried under vacuum at a moderately elevated temperature (55°-60°C) to afford the final product. google.com This method is particularly favored for its clean reaction profile and the ease of removing the methanol byproduct. google.com

Sodium tert-butoxide is another alkoxide base that can be used for the neutralization of 2-bromopropionic acid. google.com The reaction proceeds similarly to that with sodium methoxide, where the acidic proton of the carboxylic acid is abstracted by the strong base to form the sodium salt. While specific procedural details are less commonly cited than for sodium methoxide, the general principles of acid-base chemistry in a suitable anhydrous solvent would apply. The choice between sodium methoxide and sodium tert-butoxide may be influenced by factors such as solubility characteristics and the steric hindrance of the base, which could potentially influence the reaction with any impurities present.

Anhydrous sodium carbonate presents a milder and often more economical alternative for the synthesis of this compound. google.comchemicalbook.com In a typical procedure, anhydrous sodium carbonate is added portion-wise to a stirred and cooled solution of 2-bromopropionic acid in anhydrous methanol. google.com To prevent the crystallization of the salt during the reaction, additional methanol may be added. google.com After the addition is complete, the mixture is stirred at room temperature for an extended period to ensure complete reaction. The methanol is subsequently evaporated under reduced pressure, and the solid residue is finely ground and dried under vacuum to yield this compound. google.com

Synthesis of Related Bromopropionate Derivatives as Synthetic Intermediates

This compound and its parent acid are valuable precursors for a variety of bromopropionate derivatives that serve as important intermediates in organic synthesis. These derivatives are employed in the construction of more complex molecules, including pharmaceuticals and agrochemicals. adpharmachem.comgoogle.com

For example, ethyl 2-bromopropionate, an ester derivative, is synthesized by reacting 2-bromopropionyl chloride with ethanol (B145695). google.com This ester can then be utilized in various coupling reactions. In one instance, phthalazinone was reacted with ethyl 2-bromopropionate in the presence of anhydrous potassium carbonate in dry acetone (B3395972) to produce the corresponding ester derivative in a 70% yield. nih.gov

Another significant application of bromopropionate derivatives is in the synthesis of diesters. Pentane-1,5-diyl bis(2-bromopropionate), for example, is synthesized from the reaction of pentane-1,5-diol with 2-bromopropionic acid or its derivatives. ontosight.ai This compound is a key building block in the preparation of polyesters and other polymers. ontosight.ai

Furthermore, phenyliodine(III) bis(3-bromopropionate) has been synthesized and used as a bromine source in organocatalytic reactions. nsf.gov This highlights the versatility of bromopropionate moieties in facilitating complex chemical transformations.

The following table provides a summary of the synthesis of various bromopropionate derivatives and their applications as synthetic intermediates.

| Derivative | Precursors | Reagents/Conditions | Application | Reference |

| This compound | 2-Bromopropionic acid | Sodium methoxide in methanol | Synthesis of 2-arylpropionic acids | google.com |

| Ethyl 2-bromopropionate | 2-Bromopropionyl chloride, Ethanol | - | Intermediate for pharmaceuticals and agrochemicals | google.com |

| Phthalazinone ester derivative | Phthalazinone, Ethyl 2-bromopropionate | Anhydrous K2CO3, Acetone | Synthesis of acyclo C-nucleosides | nih.gov |

| Pentane-1,5-diyl bis(2-bromopropionate) | Pentane-1,5-diol, 2-Bromopropionic acid | Suitable catalyst | Synthesis of polyesters and polymers | ontosight.ai |

| Phenyliodine(III) bis(3-bromopropionate) | Phenyliodine(III) diacetate, 3-Bromopropionic acid | Ester exchange reaction | Bromine source in organocatalysis | nsf.gov |

Preparation of Ethyl 2-Bromopropionate

The synthesis of ethyl 2-bromopropionate is a well-established process in organic chemistry, typically achieved through a two-stage process involving bromination followed by esterification. google.com

The most common method for the α-bromination of propionic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. wikipedia.orgchemistrylearner.com This reaction transforms a carboxylic acid with an alpha-hydrogen into an α-bromo derivative. wikipedia.org The process is initiated by reacting the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. wikipedia.orglibretexts.org The PBr₃ converts the carboxylic acid's hydroxyl group into a bromide, forming an acyl bromide. wikipedia.orgmasterorganicchemistry.com This intermediate readily tautomerizes to an enol form, which then reacts with Br₂ at the α-position. wikipedia.orglibretexts.org Subsequent hydrolysis of the α-bromo acyl bromide yields the α-bromo carboxylic acid, in this case, 2-bromopropionic acid. wikipedia.orgmasterorganicchemistry.com

Once 2-bromopropionic acid is formed, it undergoes esterification with ethanol to produce ethyl 2-bromopropionate. google.com This reaction is typically catalyzed by a strong acid, such as toluenesulfonic acid or sulfuric acid, and carried out under optimized temperature conditions to achieve high yields. An alternative route involves the conversion of propionic acid to 2-bromopropionyl chloride, which is then reacted with anhydrous ethanol to yield the final ester product. google.com

| Reaction Stage | Reagents | Key Conditions | Yield | Reference |

| Bromination (HVZ) | Propionic acid, Br₂, PBr₃ (catalyst) | Formation of acyl bromide intermediate | - | wikipedia.orglibretexts.org |

| Esterification | 2-Bromopropionic acid, Ethanol | Toluene sulfonic acid catalyst, 80°C, 3.5 hours | Up to 94.7% | |

| Alternative Route | 2-Bromopropionyl chloride, Anhydrous ethanol | Reaction followed by filtering and distilling | High purity | google.com |

This table summarizes common protocols for the synthesis of ethyl 2-bromopropionate.

A significant challenge in the synthesis of ethyl 2-bromopropionate is the formation of unwanted byproducts. A primary concern is dibromination, where a second bromine atom is added to the molecule. Another potential side reaction during esterification is the formation of ethyl hydracrylate, particularly if water is present. orgsyn.org

To enhance the purity and yield of the final product, several strategies have been developed. One effective approach involves the use of a specialized composite catalyst in a combined bromination and esterification process. google.com This method offers several advantages:

Controlled Acidity : The catalyst's specific acidity level helps to suppress side reactions like dibromination.

Optimized Reaction Conditions : By carefully controlling the temperature (102–105°C) and the rate of bromine addition (60–70 mL/h), localized overheating and byproduct formation are minimized. google.com

Simplified Purification : This catalytic system can effectively prevent the generation of byproducts, which simplifies the subsequent refining and purification processes. google.com

Another critical strategy, particularly during esterification, is the rapid removal of water from the reaction mixture. orgsyn.org This is important to reduce the formation of ethyl hydracrylate, which can occur through the action of water on either the 2-bromopropionic acid or its ester. orgsyn.org

| Strategy | Target Byproduct | Mechanism | Outcome | Reference |

| Use of Composite Catalyst | Dibrominated compounds | Controlled acidity and reaction conditions | Purity of 99.2-99.4% and yield of 97.6-98.1% | google.com |

| Controlled Bromine Addition | Dibrominated compounds | Minimizes localized overheating and excess bromine | 98% conversion of propionic acid | |

| Rapid Water Removal | Ethyl hydracrylate | Prevents hydrolysis of acid or ester | Reduces impurities, improves yield | orgsyn.org |

This table outlines key strategies for minimizing byproduct formation during ethyl 2-bromopropionate synthesis.

Green Chemistry Principles in Bromopropionate Synthesis

Traditional methods for synthesizing bromopropionates often involve harsh reagents and can generate significant chemical waste, prompting a shift towards more environmentally sustainable practices. google.commdpi.com Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

In the context of bromopropionate synthesis, green approaches aim to improve reaction safety, reduce wastewater output, and simplify catalyst recycling. google.com One innovative method involves the use of a recyclable composite catalyst composed of materials like activated carbon and hydroxyapatite. google.com This approach not only improves the yield and purity of ethyl 2-bromopropionate but also significantly reduces the amount of wastewater produced and makes the catalyst easier to separate and reuse. google.com

Another green strategy is the development of one-pot synthesis methods. google.com For instance, 3-bromopropionate compounds can be prepared using acetyl bromide, which reacts with an alcohol solvent to generate hydrogen bromide in situ. This hydrogen bromide then reacts with an acrylate (B77674) compound in a 1,4-addition reaction. google.com This one-pot process is advantageous because it has fewer steps, and the byproducts can be recovered and recycled through distillation, thus minimizing waste. google.com These approaches represent a move towards more efficient and ecologically benign chemical production. nih.gov

Advanced Chemical Reactivity and Mechanistic Investigations of Sodium 2 Bromopropionate

Nucleophilic Substitution Reactions Involving the 2-Bromo Moiety

The presence of a bromine atom on the carbon alpha to the carboxylate group makes sodium 2-bromopropionate an excellent substrate for nucleophilic substitution reactions. adpharmachem.com The bromine atom serves as a good leaving group, facilitating the attack of various nucleophiles.

General Principles and Scope

Nucleophilic substitution reactions of this compound typically proceed via an S(_N)2 mechanism. In this one-step process, the nucleophile attacks the electrophilic carbon atom bearing the bromine, while the bromide ion departs simultaneously. libretexts.org A wide range of nucleophiles can be employed, leading to the formation of diverse products. For instance, reaction with sodium hydroxide (B78521) yields 2-hydroxypropanoic acid. This reactivity is fundamental to its application in introducing the 2-propionate moiety into more complex molecular structures. adpharmachem.com

The scope of these reactions is broad, encompassing the synthesis of various organic compounds. For example, it is used in the synthesis of amino compounds through reaction with sodium azide (B81097), followed by reduction. oup.com It also serves as a precursor in the production of specialty chemicals and in the modification of polymers. lookchem.comadpharmachem.com

Stereochemical Outcomes in Substitution (e.g., S(_N)2 Inversion of Configuration)

A key feature of S(_N)2 reactions is the inversion of stereochemical configuration at the reaction center, often referred to as a Walden inversion. msu.eduopenstax.org When a chiral starting material is used, the product will have the opposite configuration. For example, the S(_N)2 reaction of (R)-2-bromobutane with a nucleophile results in the formation of the (S)-product. libretexts.orgopenstax.org

This stereospecificity is a direct consequence of the backside attack of the nucleophile. libretexts.org The nucleophile approaches the carbon atom from the side opposite to the leaving group. openstax.org This trajectory minimizes steric hindrance and allows for optimal orbital overlap for bond formation. libretexts.org As the new bond forms, the other three groups on the carbon atom "flip" over, much like an umbrella inverting in the wind, leading to the observed inversion of configuration. openstax.org Experimental evidence consistently shows that S(_N)2 reactions proceed with this inversion of configuration. libretexts.org

Role of Phase Transfer Catalysis in Substitution Reactions

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase. ijirset.comwikipedia.org In the context of this compound, which is highly soluble in water, and many organic substrates that are soluble in organic solvents, PTC can significantly enhance reaction rates. ijirset.com

A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the water-soluble nucleophile (in this case, the 2-bromopropionate anion) into the organic phase. wikipedia.orglittleflowercollege.edu.in The lipophilic cation of the catalyst pairs with the anion, making it soluble in the organic medium where it can react with the substrate. littleflowercollege.edu.in This method avoids the need for expensive and potentially hazardous solvents that can dissolve all reactants in a single phase. ijirset.com The use of PTC can lead to faster reactions, higher yields, and fewer byproducts. ijirset.com For instance, the reaction of organic halides with sodium azide under phase transfer conditions provides an efficient route to amino compounds. oup.com

Reactivity of the Carboxylate Functionality in Esterification and Amide Formation

While the bromo group is the primary site of reactivity in nucleophilic substitutions, the carboxylate functionality of this compound can also participate in reactions, particularly esterification and amide formation. adpharmachem.com

Direct esterification of the sodium salt is less common. However, its corresponding acid, 2-bromopropionic acid, can be readily esterified with an alcohol in the presence of an acid catalyst. libretexts.org The resulting ester can then be hydrolyzed to the sodium salt if needed. For example, ethyl 2-bromopropionate is synthesized by reacting 2-bromopropionyl chloride with ethanol (B145695). This ester is a valuable monomer in polymer chemistry.

Amide formation follows a similar principle. Carboxylic acids react with amines to form amides, with the elimination of water. libretexts.org While direct reaction with the sodium salt is not the typical route, the corresponding carboxylic acid or its more reactive derivatives like acyl chlorides are used. The resulting amides are important in various fields, including pharmaceuticals. The hydrolysis of esters and amides can be achieved under acidic or basic conditions. libretexts.org

Organometallic Coupling Reactions

This compound is a key reactant in certain organometallic coupling reactions, most notably with Grignard reagents.

Applications in Grignard Reagent Chemistry

A significant application of this compound is in the synthesis of arylpropionic acids, a class of compounds with anti-inflammatory properties. This is achieved through a coupling reaction with an aryl magnesium halide (a Grignard reagent). google.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). google.com

In this process, the Grignard reagent, formed from an aryl bromide and magnesium, reacts with this compound. google.comquickcompany.in The reaction results in the formation of a new carbon-carbon bond between the aryl group and the 2-position of the propionate (B1217596) moiety. Subsequent acidification yields the desired arylpropionic acid. google.com For example, the reaction of 2-fluoro-4-biphenylylmagnesium bromide with this compound is a key step in the synthesis of flurbiprofen. google.com Yields for this type of coupling reaction can be surprisingly high, often exceeding 60%. google.com The use of catalytic amounts of transition metal salts, such as iron or cobalt halides, can further facilitate this reaction. quickcompany.in

Table of Reaction Parameters for Grignard Coupling

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous Tetrahydrofuran (THF) | To ensure the stability and reactivity of the Grignard reagent. |

| Temperature | 0–5°C | To control the reaction rate and prevent side reactions. google.com |

| Catalyst (optional) | Transition metal halides (e.g., FeCl₃, CoCl₂) | To improve reaction facility and yield. quickcompany.in |

Radical Reaction Pathways

Beyond its utility in ionic reactions, this compound and its ester analogues serve as crucial components in controlled radical polymerization techniques, specifically as initiators in Atom Transfer Radical Polymerization (ATRP).

Atom Transfer Radical Polymerization (ATRP) Initiation

ATRP is a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. The fundamental principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. nih.gov

This compound can function as an initiator in ATRP. acs.org For example, it has been used as an attachable initiator for the synthesis of block copolymers. acs.org In such cases, a macroinitiator is first formed through another polymerization method, and then terminated with this compound to introduce the ATRP initiating site. acs.org However, the use of sodium 2-bromoisobutyrate as an initiator in aqueous media has resulted in low conversion and initiator efficiency. acs.org Esters of 2-bromopropionic acid, such as methyl 2-bromopropionate (MBrP) and ethyl 2-bromopropionate (EBP), are more commonly employed as ATRP initiators. cmu.edursc.org The choice of initiator is critical as its structure influences the rate of activation, and for a well-controlled polymerization, the rate of initiation should be comparable to or faster than the rate of propagation. cmu.edu

Kinetic studies of ATRP using bromopropionate analogues have provided significant insights into the polymerization mechanism. The rate of polymerization in ATRP is influenced by the concentrations of the initiator, activator (typically a Cu(I) complex), and deactivator (a Cu(II) complex). cmu.edu The rate of polymerization generally exhibits first-order kinetics with respect to the initiator and the Cu(I) complex, and an inverse first-order relationship with respect to the Cu(II) complex. cmu.edu

The activity of the catalyst in ATRP depends on both its redox potential and its halidophilicity. cmu.edu For a series of copper complexes with nitrogen-based ligands, a linear correlation has been observed between the ATRP equilibrium constant (K_ATRP) and the half-wave potential (E₁/₂). cmu.edu Furthermore, the bond dissociation energy of the alkyl halide initiator is a key factor, with a good correlation found between calculated bond dissociation free energies and measured K_ATRP values for initiators like methyl 2-bromopropionate. cmu.edu

The reactivity of initiators can be tailored by mixing two different initiators. For instance, mixing a highly reactive initiator like ethyl 2-bromopropionate (EBP) with a less reactive one such as ethyl 2-chloropropionate (ECP) allows for the control of polymer dispersity. rsc.org This approach enables the synthesis of polymers with a wide range of dispersity values (Đ ≈ 1.1–1.7) while maintaining high monomer conversion and chain-end fidelity. rsc.org

Table 1: Comparison of ATRP Initiators for Dispersity Control

| Initiator(s) | Targeted Dispersity (Đ) | Key Feature | Reference |

|---|---|---|---|

| Ethyl 2-bromopropionate (EBP) | ~1.1 | High reactivity, leads to narrow molecular weight distributions. | rsc.org |

| Ethyl 2-chloropropionate (ECP) | Broader molecular weight distributions | Lower activity due to the chlorine end-group. | rsc.org |

A significant advancement in ATRP is the development of techniques that reduce the required amount of copper catalyst, such as Supplemental Activator and Reducing Agent (SARA) ATRP. In SARA ATRP, a zerovalent metal like copper (Cu⁰) or another reducing agent is added to the system. acs.org This agent serves two primary roles: it acts as a supplemental activator by directly reacting with the alkyl halide initiator, and more importantly, it continuously regenerates the Cu(I) activator by reducing the Cu(II) deactivator that accumulates during polymerization. acs.orgnih.gov

The mechanism involves the primary activation of the alkyl halide by the Cu(I) species, while the activation by Cu⁰ is supplemental. nih.gov Detailed mechanistic studies, including kinetic modeling, have supported the SARA ATRP mechanism over the alternative Single Electron Transfer Living Radical Polymerization (SET-LRP) model. nih.govresearchgate.net The rate of activation of alkyl halides like methyl 2-bromopropionate by the Cu⁰ surface has been shown to be dependent on the surface area to volume ratio. researchgate.net

SARA ATRP can also be mediated by agents other than zerovalent copper. For example, inorganic sulfites like sodium dithionite (B78146) (Na₂S₂O₄) can be used. nih.gov In this system, the SO₂•⁻ radical anion, derived from the sulfite, functions as both the supplemental activator and the reducing agent for the Cu(II) complex. nih.gov This approach has the advantage of not introducing additional soluble copper species into the reaction mixture. nih.gov

Table 2: Key Species and Their Roles in SARA ATRP

| Species | Role(s) | Mechanism | Reference |

|---|---|---|---|

| Alkyl Halide (e.g., Methyl 2-bromopropionate) | Initiator | Provides the initial dormant species for polymerization. | nih.govresearchgate.net |

| Cu(I) Complex | Primary Activator | Activates the alkyl halide to generate radicals. | nih.govresearchgate.net |

| Cu(II) Complex | Deactivator | Deactivates propagating radicals to control the polymerization. | nih.gov |

| Cu⁰ or other Reducing Agent (e.g., Na₂S₂O₄) | Supplemental Activator & Reducing Agent | Directly activates alkyl halides and regenerates the Cu(I) activator from the Cu(II) deactivator. | acs.orgnih.gov |

Application as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agent Precursors (via ethyl 2-bromopropionate)

Ethyl 2-bromopropionate, an ester derivative closely related to this compound, serves as a crucial starting material in the synthesis of precursors for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. RAFT polymerization is a sophisticated method of controlled radical polymerization that allows for the creation of polymers with well-defined molecular weights, architectures, and low polydispersity. dur.ac.uk The effectiveness of the RAFT process hinges on a chain transfer agent (CTA), often a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains. publish.csiro.auresearchgate.net

The synthesis of these essential RAFT agents can be accomplished using ethyl 2-bromopropionate as a key building block. tandfonline.com A common route involves the reaction of ethyl 2-bromopropionate with a source of a thiocarbonylthio group, such as potassium O-ethyl xanthate (also known as potassium ethyl xanthogenate). tandfonline.comresearchgate.net This nucleophilic substitution reaction replaces the bromine atom on the propionate structure with the xanthate group, yielding a xanthate-based RAFT agent. dur.ac.ukresearchgate.net For instance, the reaction between methyl 2-bromopropionate and potassium ethyl xanthogenate in methanol (B129727) is a known method for producing an O-ethyl-S-(1-methoxycarbonyl)ethyl-dithiocarbonate RAFT agent. researchgate.net This type of synthesis provides a versatile and effective one-step method for preparing various CTAs for RAFT polymerization. google.com

The general mechanism of RAFT polymerization involves a sequence of addition-fragmentation equilibria where propagating radicals add to the thiocarbonylthio group of the RAFT agent. publish.csiro.au This leads to the formation of an intermediate radical, which then fragments to release a new radical that can initiate further polymerization, while the original propagating chain becomes a dormant polymeric thiocarbonylthio compound. publish.csiro.au This rapid and reversible transfer process ensures that all polymer chains grow at a similar rate, affording excellent control over the final polymer structure. researchgate.net

Below is a representative synthesis of a xanthate RAFT agent using a bromopropionate ester as a precursor.

Table 1: Synthesis of a Xanthate RAFT Agent

| Reactant 1 | Reactant 2 | Solvent | Product (RAFT Agent) |

| Ethyl 2-bromopropionate | Potassium O-ethyl xanthate | Ethanol | O-Ethyl-S-(1-ethoxycarbonylethyl) dithiocarbonate |

This table illustrates a typical reaction for producing a RAFT agent, based on synthesis procedures described for analogous compounds. dur.ac.uktandfonline.comresearchgate.net

Thermal Decomposition Mechanisms of Bromopropionate Derivatives

The thermal degradation of bromopropionate derivatives, particularly esters, proceeds through specific intramolecular elimination pathways. researchgate.net These reactions are distinct from decomposition mechanisms of similar but unsubstituted esters, highlighting the significant influence of the bromine substituent on the reaction's fate. researchgate.net

Theoretical studies have demonstrated that the thermal decomposition of 2-bromopropionate esters occurs via a four-centered elimination mechanism. researchgate.netresearchgate.net This type of reaction is a form of intramolecular elimination (Ei), where the transition state involves a cyclic arrangement of four atoms. wikipedia.org In this specific case, the mechanism involves the ester's carbonyl oxygen, the carbonyl carbon, the alpha-carbon (bonded to the bromine), and a hydrogen atom from the beta-carbon of the alcohol moiety. However, for the pyrolysis of alkyl bromides, the pathway involves a concerted, single-step process where the halogen and a beta-hydrogen are eliminated simultaneously through a cyclic transition state. wikipedia.orgehu.es In the case of 2-bromopropionate, the elimination involves the bromine atom and a hydrogen, leading directly to the formation of products without an intermediate carbocation, which is characteristic of E1 reactions, or the need for an external base, as in E2 reactions. wikipedia.orglumenlearning.com

The primary products resulting from the four-centered thermal decomposition of a 2-bromopropionate ester are an unsaturated ester and molecular hydrogen bromide (HBr). researchgate.netresearchgate.net The pyrolysis of Br-substituted propane (B168953) esters generates these products, in contrast to unsubstituted propane ester derivatives which tend to form ketene (B1206846) upon decomposition. researchgate.net The elimination of HBr from the bromopropionate ester leads to the formation of a carbon-carbon double bond, resulting in products such as α,β-unsaturated esters. researchgate.net This decomposition pathway is a significant consideration in high-temperature applications and chemical synthesis involving bromopropionate derivatives. researchgate.net

Table 2: Products of Thermal Decomposition of Ethyl 2-bromopropionate

| Reactant | Primary Products | Mechanism |

| Ethyl 2-bromopropionate | Ethyl acrylate (B77674) (unsaturated ester) and Hydrogen Bromide (HBr) | Four-centered elimination |

This table summarizes the decomposition products as identified through mechanistic studies. researchgate.netresearchgate.net

Applications of Sodium 2 Bromopropionate in Specialized Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C-2 position makes sodium 2-bromopropionate a valuable chiral synthon. Its reactivity allows for nucleophilic substitution at the bromine-bearing carbon, proceeding with inversion of configuration, which is a cornerstone of many asymmetric syntheses. This characteristic enables the controlled introduction of new functionalities to create optically active products.

Enantioselective Transformations

Enantioselective transformations are critical in medicinal chemistry and materials science, where the biological activity or material properties are often dependent on a specific enantiomer. This compound and its parent acid are instrumental in various strategies to achieve high enantiopurity.

Dynamic resolution processes are powerful techniques that can theoretically convert a racemate into a single enantiomer, achieving yields of up to 100%. These strategies rely on the in-situ racemization of the starting material, allowing for the continuous conversion of the undesired enantiomer into the desired one.

Dynamic Kinetic Resolution (DKR): In the context of α-bromo esters derived from 2-bromopropionic acid, dynamic kinetic resolution can be employed during hydrolysis. This process often utilizes a lipase (B570770) in combination with a racemization catalyst. The enzyme selectively hydrolyzes one enantiomer of the ester, while the unreacted enantiomer is continuously racemized. This allows for the production of an enantiomerically enriched carboxylic acid. For instance, the use of bromide ions has been shown to facilitate the racemization of α-bromo esters more rapidly than the corresponding carboxylate, a key principle in designing a successful DKR.

Dynamic Thermodynamic Resolution (DTR): This strategy involves the reversible formation of diastereomers from a racemic starting material and a chiral auxiliary. The diastereomers are allowed to equilibrate, and under thermodynamic control, the more stable diastereomer predominates. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product. The dynamic resolution of α-halo acid derivatives through nucleophilic substitution mediated by chiral auxiliaries often falls into this category, where the relative stability of the diastereomeric transition states or intermediates dictates the stereochemical outcome.

Crystallization-Induced Dynamic Resolution (CIDR): This technique leverages the differences in solubility of diastereomeric salts. A racemic mixture of an α-substituted carboxylic acid, such as 2-bromopropionic acid, is reacted with a chiral amine to form diastereomeric salts. In a suitable solvent system where one diastereomer is significantly less soluble, it will crystallize out of solution. The dissolved diastereomer, being in equilibrium with the starting materials, will continuously epimerize, leading to the precipitation of the less soluble diastereomer until the majority of the material is converted. A notable example involves the resolution of a racemic α-bromo acid using (1R,2S)-2-amino-1,2-diphenylethanol in the presence of a catalytic amount of tetrabutylammonium (B224687) bromide, affording the R-enantiomer in high yield and enantiomeric excess.

Synthesis of Optically Active Compounds

The ultimate goal of using chiral building blocks like this compound is the synthesis of single-enantiomer compounds with specific biological or physical properties.

Xanthones are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities. The introduction of chirality can significantly modulate their efficacy and selectivity. Chiral derivatives of xanthones have been synthesized by condensing a hydroxyxanthone with α-bromopropionic acid. Current time information in Pasuruan, ID. This reaction introduces a chiral propionic acid side chain onto the xanthone (B1684191) scaffold. The resulting racemic mixture can then be resolved to isolate the individual enantiomers, or the synthesis can be adapted to be stereoselective from the outset by using an enantiomerically pure form of 2-bromopropionic acid. These chiral xanthone derivatives are then evaluated for their biological properties, such as cytotoxicity. Current time information in Pasuruan, ID.

Table 1: Synthesis of Chiral Xanthone Analogs

| Starting Material | Reagent | Product |

|---|---|---|

| 2-Hydroxyxanthone | α-Bromopropionic acid | 2-(Xanthen-9-on-2-yloxy)propanoic acid |

Pyrrolidine rings are core structures in many pharmaceuticals and natural products. While direct synthesis of pyrrolidines using this compound is a plausible strategy, an analogous approach involving asymmetric trans-esterification of a related dibromo-diester highlights a relevant enzymatic strategy. In a study, a meso-2,5-dibromoadipate was subjected to asymmetric trans-esterification using a lipase. tandfonline.com This enzymatic process selectively esterified one of the prochiral ester groups, leading to an optically active dibromo-diester. This chiral intermediate was then chemically transformed into an optically active cis-2,5-disubstituted pyrrolidine. tandfonline.com This example demonstrates the potential of enzymatic methods in desymmetrizing prochiral substrates that are structurally related to derivatives of 2-bromopropionic acid, providing a pathway to enantiomerically enriched heterocyclic compounds.

Table 2: Key Steps in the Synthesis of Optically Active Pyrrolidines

| Step | Reaction | Key Feature |

|---|---|---|

| 1 | Asymmetric Trans-esterification | Lipase-catalyzed desymmetrization of a meso-diester |

In Complex Molecule Construction

The chemical properties of this compound, particularly the reactive carbon-bromine bond, allow for its use in a variety of reactions to build complex molecular architectures. It serves as a precursor for introducing the 2-bromopropionate group into larger structures, which can then be further modified. This capability is leveraged in nucleophilic substitution and cross-coupling reactions, which are fundamental to modern organic synthesis.

This compound is a key reactant in the synthesis of arylalkanoic acids, a class of compounds with significant pharmaceutical importance, including many non-steroidal anti-inflammatory drugs (NSAIDs). A documented method involves the reaction of a Grignard reagent, derived from an aryl bromide, with this compound.

The general process involves preparing the Grignard reagent (ArMgBr) from an appropriate aryl bromide and magnesium in a suitable solvent like tetrahydrofuran (B95107) (THF). This organometallic compound is then reacted with a suspension of this compound. Subsequent acidification of the reaction mixture yields the desired 2-arylpropionic acid. The yield of this synthesis can be influenced by the method used to prepare the this compound salt itself.

Table 1: Example Reaction for Arylalkanoic Acid Synthesis

| Reactants | Reaction Conditions | Product Type | Reference |

| Aryl Magnesium Bromide + this compound | 1. Tetrahydrofuran (THF) solvent 2. Reflux 3. Acidification (e.g., with H₂SO₄ or HCl) | 2-Arylpropionic Acid |

The role of this compound as a chemical intermediate is critical in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs). Its structure is a valuable building block for creating bioactive molecules, including chiral drugs where specific stereochemistry is essential for therapeutic activity. The compound's ability to participate in substitution reactions makes it highly useful for assembling complex molecules with targeted biological functions. It is considered a key starting material or intermediate in the multi-step synthesis of various drug products.

Table 2: Role in Pharmaceutical Synthesis

| Function | Significance | Chemical Property Leveraged | Source(s) |

| Intermediate | Synthesis of various drug intermediates and APIs. | Reactivity of the 2-bromo group in nucleophilic substitutions. | |

| Building Block | Preparation of chiral drugs and other bioactive molecules. | Introduction of the brominated propionate (B1217596) moiety for further functionalization. |

In the agrochemical sector, this compound serves as a precursor for manufacturing active ingredients used in pesticides and herbicides. The incorporation of the brominated propionate structure into a molecule can be a key step in designing agrochemicals with enhanced biological activity and improved environmental stability. Its chemical reactivity is exploited to synthesize custom-designed agents that target specific agricultural pests or unwanted vegetation with high efficacy.

The application of this compound specifically in the construction of cyclic ethers through stereoselective alkylation is not extensively detailed in readily available scientific literature. General methods for cyclic ether synthesis, such as the Williamson ether synthesis, involve the reaction of an alkoxide with an alkyl halide. While this compound contains a reactive alkyl halide-like center, its direct use in stereoselective intramolecular reactions to form cyclic ethers is a specialized area without prominent, specific examples in published research.

The 2-bromopropionate structure is integral to the synthesis of specialized surface-active comonomers used in adhesive formulations. A notable example is the synthesis of N-2-propionic acid-N-3-(2-hydroxy-1-methacryloxy)propyl-3,5-dimethylaniline sodium salt (N35A), a comonomer investigated for dental adhesive bonding.

In this multi-step synthesis, the process begins with the condensation of ethyl-2-bromopropionate with 3,5-dimethylaniline. The resulting product, ethyl-N-(3,5-dimethylphenyl)alanate, undergoes alkaline hydrolysis to form the sodium salt of N-(3,5-dimethylphenyl)alanine. This intermediate is then reacted with glycidyl (B131873) methacrylate (B99206) to yield the final surface-active comonomer, N35A. This comonomer demonstrates the utility of the propionate backbone in creating functional molecules that can enhance adhesion and polymerization properties in specialized applications.

Computational and Theoretical Studies of Sodium 2 Bromopropionate and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular structures, energies, and properties based on the fundamental principles of quantum mechanics. aps.org

Density Functional Theory (DFT) has become a prominent and widely used computational method in chemistry and physics for investigating the electronic structure of many-body systems. aps.org The theory's success lies in its ability to calculate properties based on the electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. aps.org DFT studies on analogues of sodium 2-bromopropionate, such as 2-bromopropionic acid, have been performed using various functionals and basis sets to model molecular behavior accurately. For instance, the B3LYP hybrid functional combined with basis sets like 6-31G** and 6-311++G(3df, 3pd) has been effectively used to calculate molecular structures and energies. researchgate.net

Table 1: Example of DFT Methods Used in a Study of 2-Bromopropionic Acid

| Task | Functional | Basis Set |

|---|---|---|

| Molecular Structure Optimization | B3LYP | 6-31G** |

| Single-Point Energy Calculation | B3LYP | 6-311++G(3df, 3pd) |

Data sourced from a study on the gas-phase elimination of 2-bromopropionic acid. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govsemanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org This analysis provides insight into the electronic and optical properties of the molecule. nih.gov From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated, offering a quantitative measure of the molecule's behavior. nih.govmdpi.com

Table 2: Chemical Reactivity Parameters Derived from HOMO-LUMO Energies

| Parameter | Description |

|---|---|

| Chemical Hardness (η) | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |

| Chemical Softness (S) | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. |

| Chemical Potential (μ) | Represents the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |

These parameters provide a quantitative framework for assessing molecular reactivity based on frontier orbital energies. nih.govmdpi.com

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. nih.gov The MESP map illustrates the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. nih.gov

In an MESP map, regions with negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions with positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. nih.gov For the 2-bromopropionate anion, an MESP map would be expected to show a significant concentration of negative potential around the carboxylate oxygen atoms, highlighting their role as primary sites for interaction with electrophiles. The topology of the MESP, including its minima and saddle points, can provide quantitative insights into lone pairs, π-bonds, and the strength of electron-rich locations. nih.govrsc.org

Theoretical vibrational analysis is a powerful method for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of a molecule at its optimized geometry, researchers can assign specific spectral bands to particular molecular motions, such as stretching, bending, and torsional modes. These calculations are also crucial for confirming that an optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies. mdpi.com

Conformational studies investigate the different spatial arrangements of atoms in a molecule and their relative stabilities. For molecules like 2-bromopropionate, rotation around single bonds can lead to various conformers. Computational studies on analogous compounds, such as sodium bromoacetate, suggest that the bromine atom may be rotated out of the plane formed by the other heavy atoms. osti.gov DFT calculations, for instance at the B3LYP/6-31G** level, can be used to optimize the geometries of different conformers and determine their relative energies, thus identifying the most stable structure. researchgate.net

Transition State Theory (TST) is a fundamental model used to explain the rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between the reactants and an activated complex, known as the transition state, which represents a saddle point on the potential energy surface. wikipedia.orgbritannica.com The rate of the reaction is then determined by the concentration of these transition state complexes and the frequency at which they convert into products. britannica.com

Computational chemistry, particularly DFT, is widely used to apply TST to specific reactions. For instance, the gas-phase elimination of 2-bromopropionic acid has been investigated using DFT calculations. researchgate.net This study identified a semi-polar, five-membered cyclic transition state through which the molecule decomposes. The calculations also determined the activation energy for the reaction, which showed strong agreement with experimental data, thereby validating the proposed mechanism. researchgate.net TST allows for the calculation of important kinetic parameters such as the standard enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). wikipedia.org

Table 3: Calculated vs. Experimental Activation Energy for the Gas-Phase Elimination of 2-Bromopropionic Acid

| Method | Activation Energy (Ea) |

|---|---|

| Theoretical (DFT: B3LYP/6-311++G(3df, 3pd)) | 189.5 kJ·mol⁻¹ |

| Experimental | (180.3 ± 3.4) kJ·mol⁻¹ |

The close correlation between the theoretical and experimental values supports the computationally modeled reaction mechanism. researchgate.net

Density Functional Theory (DFT) Applications

Mechanistic Modeling and Simulation

Mechanistic modeling and simulation aim to provide a detailed, step-by-step description of chemical reactions. These computational studies explore the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. mdpi.com

For haloalkanoates like 2-bromopropionate, a key reaction mechanism is nucleophilic substitution (SN2), where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. mdpi.comutm.my Computational modeling of such reactions involves mapping the entire PES to understand the energy profile and kinetics of the process. mdpi.com

Furthermore, simulations can uncover more complex reaction pathways. The computational study of the gas-phase elimination of 2-bromopropionic acid serves as a prime example of mechanistic modeling. The simulation revealed that the reaction proceeds through a specific cyclic transition state to form acetaldehyde, carbon monoxide, and hydrogen bromide, rather than through a simple direct elimination. researchgate.net Advanced techniques such as ab initio molecular dynamics (AIMD) can also be employed to investigate reaction dynamics, providing insights into how energy is distributed among the products and the role of dynamic effects that are not captured by traditional TST. escholarship.org These models are crucial for understanding reaction selectivity and the formation of byproducts. escholarship.org

Kinetic Modeling of Polymerization Processes

Kinetic modeling is essential for understanding the mechanisms of polymerization and for controlling the properties of the resulting polymers. Analogues of this compound, particularly methyl 2-bromopropionate (MBrP) and ethyl 2-bromopropionate (EBrP), are commonly used as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.orgcmu.edu

ATRP is a versatile method for synthesizing well-defined polymers with controlled molecular weight, architecture, and low dispersity. lifescienceglobal.com The process involves the reversible activation of a dormant species (the alkyl halide initiator) by a transition metal complex, generating radicals that propagate by adding to a monomer. cmu.edu The key to a controlled polymerization is maintaining a low concentration of active radicals, which is governed by the equilibrium constant, KATRP. cmu.edu

Kinetic studies and modeling of ATRP reactions initiated by 2-bromopropionate analogues provide valuable data on reaction rates and equilibrium constants. For instance, in the ATRP of methyl methacrylate (B99206) (MMA) initiated by ethyl 2-bromopropionate, a linear increase in molecular weight with monomer conversion is observed, which is characteristic of a controlled or "living" polymerization process. lifescienceglobal.com

The rate of polymerization in ATRP is influenced by several factors, including the concentrations of the monomer, initiator, and the ratio of the activator (Cu(I) complex) to the deactivator (Cu(II) complex). cmu.educmu.edu Detailed kinetic models, often expressed through rate equations, allow for the prediction of how changes in these parameters will affect the polymerization outcome. For example, the rate of polymerization can be described by the following equation:

Rp = kp[M][R•] = kpKATRP[I]0 ([Cu(I)]/[Cu(II)])

where:

Rp is the rate of polymerization

kp is the propagation rate constant

[M] is the monomer concentration

[R•] is the radical concentration

KATRP is the ATRP equilibrium constant

[I]0 is the initial initiator concentration

[Cu(I)] and [Cu(II)] are the concentrations of the activator and deactivator complexes, respectively.

This model highlights the critical role of the KATRP value, which is directly related to the structure of the initiator. The table below presents experimentally determined KATRP values for various initiators, including methyl 2-bromopropionate, in ATRP catalyzed by a copper bromide/tris(2-pyridylmethyl)amine (CuBr/TPMA) system.

| Initiator | Abbreviation | KATRP (at 22 °C) |

|---|---|---|

| Methyl 2-bromopropionate | MBrP | ~1 x 10-8 |

| Ethyl 2-bromoisobutyrate | EBiB | ~4 x 10-7 |

| 1-(Bromoethyl)benzene | PEBr | ~1 x 10-6 |

| Bromopropionitrile | BPN | ~2 x 10-5 |

Data sourced from studies on ATRP kinetics. cmu.edu

The relatively low KATRP for MBrP indicates that it is a less active initiator compared to others like ethyl 2-bromoisobutyrate. acs.org This lower activity can be advantageous for achieving better control over the polymerization of highly reactive monomers. Kinetic models built upon such data are instrumental in designing polymerization processes to achieve specific polymer properties.

Theoretical Predictions of Reactivity and Stability

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to predict the reactivity and stability of molecules like this compound and its analogues. rsc.org These computational approaches allow for the calculation of various molecular properties that are directly related to a compound's behavior as a polymerization initiator.

A key parameter in predicting the initiating efficiency of an alkyl halide in ATRP is the Carbon-Bromine (C-Br) bond dissociation energy (BDE). The BDE represents the energy required to homolytically cleave the C-Br bond to form a carbon-centered radical and a bromine radical. A lower BDE generally corresponds to a more facile generation of the initiating radical and, consequently, a higher ATRP equilibrium constant (KATRP). cmu.edu

DFT calculations have shown a strong correlation between the calculated BDEs of various ATRP initiators and their experimentally determined KATRP values. cmu.edu This correlation allows for the in silico screening of potential initiators and the prediction of their relative activities. For instance, the reactivity of alkyl halide initiators follows the order of tertiary > secondary > primary, which aligns with the decreasing stability of the resulting carbon-centered radicals and the corresponding BDEs. acs.org

Beyond BDEs, DFT can be used to calculate a range of "reactivity indices" that provide a more nuanced understanding of a molecule's chemical behavior. mdpi.comnih.gov These indices are derived from the fundamental properties of the molecule's electron density and its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

| Descriptor | Definition | Significance in Reactivity |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Indicates stability; a larger value implies higher stability. |

| Electrophilicity (ω) | μ2 / (2η) where μ = -(I+A)/2 | Measures the stabilization in energy when the system acquires additional electronic charge. |

General definitions of DFT reactivity indices. nih.gov

For the 2-bromopropionate radical, DFT calculations can also predict its stability. The distribution of spin density in the radical indicates how the unpaired electron is delocalized, which is a key factor in its stability and subsequent reactivity. A more delocalized spin density generally implies a more stable radical. These theoretical predictions of reactivity and stability are crucial for understanding the fundamental chemical properties of this compound and for guiding its application in fields like polymer synthesis.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of the molecular structure of sodium 2-bromopropionate and for observing its transformations during chemical reactions in real-time.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the identity and purity of this compound. The spectra provide information on the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum, the 2-bromopropionate anion is expected to show two distinct signals corresponding to the two different types of protons. The methine proton (-CH) alpha to the bromine atom and the carboxylate group is expected to appear as a quartet, due to spin-spin coupling with the three protons of the adjacent methyl group. The methyl (-CH₃) protons would, in turn, appear as a doublet, as they are coupled to the single methine proton.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the three carbon atoms in the 2-bromopropionate anion: the methyl carbon, the methine carbon bonded to bromine, and the carboxylate carbon. The chemical shifts of these carbons are indicative of their electronic environment. Due to the symmetry of the molecule, the two methyl carbons in a related compound like 2-bromopropane (B125204) are equivalent, but in 2-bromopropionate, there is only one methyl group, leading to a single resonance. docbrown.info

Interactive Table 1: Predicted NMR Chemical Shifts for 2-Bromopropionate Anion

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | -CH(Br) | ~4.4 | Quartet | ~6.9 Hz |

| ¹H | -CH₃ | ~1.85 | Doublet | ~6.9 Hz |

| ¹³C | -COO⁻ | 170-180 | Singlet | N/A |

| ¹³C | -CH(Br) | 35-45 | Singlet | N/A |

| ¹³C | -CH₃ | 20-25 | Singlet | N/A |

Note: Exact chemical shifts can vary depending on the solvent and concentration. chemicalbook.com

NMR spectroscopy is a powerful method for in-situ reaction monitoring, allowing researchers to track the concentration of reactants, intermediates, and products over time without altering the reaction mixture. iastate.edu By acquiring a series of spectra at set time intervals, a kinetic profile of the reaction can be constructed. ox.ac.uk

For a reaction involving this compound, one could monitor the decrease in the intensity of its characteristic ¹H NMR signals (e.g., the quartet at ~4.4 ppm) while simultaneously observing the appearance and increase in the intensity of signals corresponding to the reaction products. nih.gov This data allows for the determination of reaction rates, rate constants, and reaction orders, providing deep insight into the reaction mechanism. osf.io The main requirements for this technique are that the reaction is slow enough to be captured by the NMR acquisition time and that the signals of interest have sufficient signal-to-noise after a minimal number of scans. iastate.edu

In reactions where this compound is used with a phosphorus-containing catalyst, such as an organometallic complex with phosphine (B1218219) ligands, Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive tool. researchgate.net It is used to probe the electronic and structural environment of the phosphorus atom within the catalyst.

Changes in the oxidation state, coordination number, or ligand sphere of the metal center in the catalyst are often reflected in the ³¹P NMR chemical shift and coupling constants. osti.gov For instance, the oxidation of a phosphine ligand can be readily observed by a significant change in its ³¹P chemical shift. By monitoring the ³¹P NMR spectrum during a catalytic reaction involving this compound, researchers can gain insights into the catalyst's lifecycle, including activation, turnover, and deactivation pathways. whiterose.ac.uk This technique is crucial for understanding catalyst stability and optimizing reaction conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio. nist.govnist.gov

For this compound, MS can confirm its molecular mass. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks in the mass spectrum for any bromine-containing fragment, separated by two m/z units, which serves as a definitive signature.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing ionic compounds like this compound, as it allows the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov

In ESI-MS analysis, a solution of the compound is sprayed through a highly charged capillary, generating charged droplets. As the solvent evaporates, the ions are released into the gas phase and directed into the mass analyzer. nih.gov For this compound, analysis in negative ion mode would be expected to show a prominent peak corresponding to the 2-bromopropionate anion [C₃H₄BrO₂]⁻. The characteristic isotopic pattern of bromine would be observable for this anion. researchgate.net Further structural information can be obtained by tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting fragmentation pattern is analyzed to confirm its structure. rsc.org

Interactive Table 2: Expected Ions in ESI-MS of this compound (Negative Mode)

| Ion | Formula | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) |

| 2-bromopropionate anion | [C₃H₄BrO₂]⁻ | 150.94 | 152.94 |

Note: m/z values are based on the monoisotopic masses of the constituent elements.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum provides a "fingerprint" of the molecule. nist.gov

For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups. The most prominent features would be the strong absorptions from the carboxylate group (COO⁻). Unlike a carboxylic acid which shows a C=O stretch (~1700 cm⁻¹) and a broad O-H stretch, the carboxylate salt exhibits two distinct stretches: an asymmetric stretch and a symmetric stretch. Additionally, the C-Br bond will have a characteristic absorption in the fingerprint region of the spectrum. docbrown.info

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Wavenumber Range (cm⁻¹) | Intensity |

| Carboxylate | Asymmetric Stretch (COO⁻) | 1550 - 1610 | Strong |

| Carboxylate | Symmetric Stretch (COO⁻) | 1400 - 1450 | Strong |

| Alkyl C-H | Stretch | 2850 - 2975 | Medium-Strong |

| Carbon-Bromine | C-Br Stretch | 500 - 600 | Strong |

Source: General IR spectroscopy correlation tables. Specific values may vary. docbrown.info

Chromatographic Techniques for Mixture Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating, identifying, and quantifying components within a mixture. For the analysis of this compound and related reaction mixtures, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used for the separation and quantification of compounds in a liquid sample. For polar analytes like this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture.

While specific application notes for this compound are not prevalent, methods for its parent acid, 2-bromopropionic acid, and the related salt, sodium propionate (B1217596), provide a strong basis for its analysis. sielc.comglsciences.com A typical RP-HPLC method would involve an InertSustain C18 column with a mobile phase consisting of an acetonitrile (B52724) and acidified water mixture (e.g., with phosphoric acid to a pH of 2.5). sielc.comglsciences.com The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. The bromide and carboxylate groups of the molecule influence its retention characteristics. Detection is commonly achieved using an ultraviolet (UV) detector, typically at a wavelength around 210 nm where the carboxyl group absorbs. glsciences.comscribd.com

Table 1: Illustrative HPLC Conditions for Analysis of Carboxylic Acid Salts

| Parameter | Value |

| System | HPLC with UV Detector |

| Column | InertSustain C18 (5 µm, 250 x 4.6 mm I.D.) |

| Mobile Phase | Acetonitrile and Water (pH adjusted to 2.5 with H₃PO₄) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | UV 210 nm |

| Injection Volume | 10-20 µL |

This table represents typical starting conditions based on methods for related compounds. glsciences.comscribd.com Method optimization would be required for specific quantitative analysis of this compound.

Thin-Layer Chromatography (TLC)

TLC is a simpler, faster, and less expensive chromatographic technique primarily used for qualitative analysis, such as monitoring reaction progress or identifying the presence of a compound in a mixture. A TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase), is used. A small spot of the sample solution is applied to the baseline. The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. The separated spots can be visualized under UV light or by staining.

Gravimetry for Conversion Determination in Polymerization

Gravimetric analysis is a fundamental and accurate quantitative method based on the measurement of mass. In polymer chemistry, it is a straightforward and reliable technique to determine the percent conversion of monomers into a polymer. This method involves separating the formed polymer from the unreacted monomer and other reaction components, followed by drying and weighing.

This technique is applicable in polymerization reactions where this compound might be used, for example, as an initiator or as part of a monomer structure. The general procedure is as follows:

The polymerization reaction is quenched after a specific time.

The resulting mixture, containing polymer, unreacted monomer, and solvent, is precipitated by pouring it into a non-solvent for the polymer but a solvent for the monomer.

The precipitated polymer is collected by filtration.

The collected polymer is washed thoroughly with the non-solvent to remove any residual monomer and initiator.

The polymer is dried to a constant weight in a vacuum oven at a suitable temperature.

The final weight of the dry polymer is measured.

The percent conversion is then calculated using the initial mass of the monomer and the final mass of the isolated polymer.

Table 2: Example of Gravimetric Data for Polymerization Conversion

| Parameter | Value |

| Initial Mass of Monomer (m₀) | 10.00 g |

| Mass of Filter Paper (m₁) | 1.25 g |

| Mass of Filter Paper + Dry Polymer (m₂) | 8.75 g |

| Mass of Dry Polymer (m_p = m₂ - m₁) | 7.50 g |

| Percent Conversion [(m_p / m₀) * 100] | 75.0% |

This method provides a direct measure of the polymer yield, which is crucial for kinetic studies and for optimizing reaction conditions.

Elemental Analysis for Compound Confirmation

Elemental analysis is a destructive analytical technique that provides the mass percentages of the individual elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. For a halogen-containing organic salt like this compound, the analysis can be extended to include bromine and sodium. This technique is fundamental for confirming the empirical formula of a newly synthesized compound or verifying the purity of a known substance.

The molecular formula for this compound is C₃H₄BrNaO₂. nih.govchemnet.com Based on this formula and the atomic weights of its constituent elements, the theoretical elemental composition can be calculated. An experimental sample of the compound is combusted or decomposed under controlled conditions, and the resulting products are quantified to determine the percentage of each element present.

The experimentally determined percentages are then compared with the theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the compound's identity and purity.

**Table 3: Theoretical Elemental Composition of this compound (C₃H₄BrNaO₂) **

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 3 | 36.033 | 20.60% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.30% |

| Bromine | Br | 79.904 | 1 | 79.904 | 45.67% |

| Sodium | Na | 22.990 | 1 | 22.990 | 13.14% |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.29% |

| Total | 174.957 | 100.00% |

Atomic weights are based on standard IUPAC values. The total molecular weight is 174.957 g/mol . lookchem.com

Specialized Applications of Sodium 2 Bromopropionate in Polymer Science

The 2-bromopropionate functional group, of which sodium 2-bromopropionate is a stable salt form, plays a significant role in advanced polymer synthesis. While the salt itself is not typically used directly in polymerization reactions, its corresponding acid, acid halide, and ester derivatives are crucial reagents. These compounds enable precise control over polymer architecture, making them valuable tools in the field of polymer science. The primary reactive entity, the 2-bromopropionyl group, is introduced into polymer systems to facilitate controlled polymerization and functionalization.

Future Research Directions and Emerging Areas

Development of Novel Reaction Pathways and Reagents

The future of sodium 2-bromopropionate chemistry lies in the discovery and implementation of innovative reaction pathways that offer greater efficiency, selectivity, and access to novel molecular architectures. A promising area of investigation is the use of unconventional starting materials and reagents to circumvent the limitations of traditional synthetic methods.

One notable advancement is the synthesis of 2-bromopropionic acid, the precursor to its sodium salt, from lactide utilizing zwitterionic hydrogen bromide (HBr) carriers. researchgate.net This method presents a more sustainable alternative to conventional routes that often rely on hazardous reagents. Research in this domain is expected to expand, exploring a wider range of biomass-derived feedstocks for the production of α-halo acids.